molecular formula C31H57N5O9 B13396082 Pepstatin A (acetate)

Pepstatin A (acetate)

Cat. No.: B13396082
M. Wt: 643.8 g/mol
InChI Key: WKYBEGDEGRCZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pepstatin A is typically prepared from microbial sources. The compound is sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into a buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution. It has been dissolved at 10 mg/mL in ethanol with heat, resulting in a colorless solution .

Industrial Production Methods: Industrial production of Pepstatin A involves fermentation processes using various species of Actinomyces. The compound is then extracted and purified to achieve the desired purity levels. The inclusion of acetic acid is necessary to dissolve this peptide in methanol or DMSO .

Chemical Reactions Analysis

Types of Reactions: Pepstatin A undergoes various chemical reactions, including complex formation with proteases. It forms a 1:1 complex with proteases such as pepsin, renin, cathepsin D, bovine chymosin, and protease B from Aspergillus niger . The inhibitor is highly selective and does not inhibit thiol proteases, neutral proteases, or serine proteases .

Common Reagents and Conditions: Common reagents used in the reactions involving Pepstatin A include ethanol, methanol, DMSO, and acetic acid. The compound is typically dissolved in these solvents and then diluted into a buffer for use in various applications .

Major Products Formed: The major products formed from the reactions involving Pepstatin A are the complexes with the target proteases. These complexes inhibit the activity of the proteases, thereby preventing the proteolytic cleavage of substrates .

Biological Activity

Pepstatin A, a potent inhibitor of aspartyl proteases, has garnered significant attention in biochemical and pharmacological research due to its unique properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on various proteases, implications in cellular processes, and potential therapeutic applications.

Structure and Properties

Pepstatin A is a hexa-peptide composed of the unusual amino acid statine, with a sequence represented as Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) . It is characterized by its ability to inhibit aspartyl proteases, including pepsin, cathepsins D and E, and HIV protease, with effective concentrations often in the low micromolar range . The compound is practically insoluble in water and organic solvents like chloroform and ether but can dissolve in methanol, ethanol, and dimethyl sulfoxide (DMSO) .

The primary mechanism by which pepstatin A exerts its biological effects is through competitive inhibition of aspartyl proteases. The statine residue mimics the tetrahedral transition state of peptide catalysis, making it a highly effective inhibitor .

Inhibition of Osteoclast Differentiation

One notable biological activity of pepstatin A is its ability to suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation. Studies have shown that pepstatin A inhibits the formation of multinuclear osteoclasts in a dose-dependent manner without affecting osteoblast-like cells . This inhibition appears to be independent of cathepsin D activity, suggesting an alternative pathway involving the blockade of extracellular signal-regulated kinases (ERK) signaling and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .

In Vitro Studies

  • Osteoclast Differentiation :
    • Pepstatin A inhibited RANKL-induced differentiation from pre-osteoclasts to mononuclear osteoclasts with an IC50 value around 15 µM .
    • Phosphorylation of ERK was significantly reduced in treated cells, indicating a disruption in key signaling pathways involved in osteoclastogenesis .
  • HIV Protease Inhibition :
    • In cultured H9 cells, pepstatin A blocked the proteolytic processing of the HIV gag precursor, leading to decreased production of infectious virus particles .
  • Pepsin Inhibition :
    • Pepstatin A demonstrated potent inhibition against pepsin at picomolar concentrations, establishing it as a valuable tool in protease research .

Case Studies

A study explored the effects of pepstatin A on carrageenan-induced edema in animal models. Administration resulted in approximately 30% inhibition of edema formation at low doses (1.25 mg/kg), highlighting its potential anti-inflammatory properties . Additionally, toxicity studies indicated that pepstatin A has a high safety margin with LD50 values exceeding 1,000 mg/kg across several species .

Data Table: Biological Activity Summary

Activity Target IC50 Value Mechanism
Pepsin InhibitionAspartyl proteases< 0.01 µg/mlCompetitive inhibition
Osteoclast DifferentiationRANKL-induced15 µMBlockade of ERK signaling
HIV ProteaseHIV gag precursor15 µMInhibition of proteolytic processing
Edema FormationCarrageenan-induced1.25 mg/kgAnti-inflammatory effect

Properties

IUPAC Name

4-[2-[[4-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBEGDEGRCZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.